2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
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Overview
Description
2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting specific enzymes or proteins involved in disease processes. For example, research has shown that 2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to have a number of biochemical and physiological effects. For example, research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antifungal and antiviral properties, which may make it useful in the treatment of fungal and viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol in lab experiments is that it has been shown to have a relatively low toxicity profile. This means that it can be used at higher concentrations without causing significant harm to cells or tissues. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize, which may limit its availability for research purposes.
Future Directions
There are a number of future directions for research on 2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations for its use in medicine.
Synthesis Methods
The synthesis of 2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol involves the reaction of 2-aminobenzophenone with 4-methylphenylhydrazine in the presence of acetic acid and ethanol. This reaction results in the formation of the intermediate 2-(4-methylphenyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinazoline, which is then oxidized to form the final product, 2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol.
Scientific Research Applications
2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been studied for its potential applications in the field of medicine. It has been found to have anticancer, antifungal, and antiviral properties. Research has also shown that this compound has potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-6-8-12(9-7-11)15-10-16-18-14-5-3-2-4-13(14)17(21)20(16)19-15/h6-10,19H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYNFUIRBROHOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=NC4=C(CCCC4)C(=O)N3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol |
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